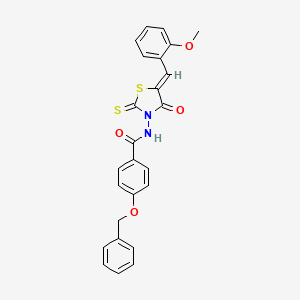

}-N-(3,4-dichloro phenyl)acetamide](/img/structure/B12132430.png)

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3,4-dichloro phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{4-アミノ-5-3-(メチルエトキシ)フェニル}-N-(3,4-ジクロロフェニル)アセトアミドは、トリアゾール環、フェニル基、およびアセトアミド部分を特徴とする複雑な有機化合物です。

製法

合成ルートと反応条件

2-{4-アミノ-5-3-(メチルエトキシ)フェニル}-N-(3,4-ジクロロフェニル)アセトアミドの合成は、通常、複数のステップを伴います。

トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを酸性または塩基性条件下で反応させる環化反応によって合成することができます。

フェニル基の導入: メチルエトキシ置換基を有するフェニル基は、求核置換反応によって導入することができます。

チオエーテルの形成: 次に、トリアゾール環はチオールと反応してチオエーテル結合を形成します。

アセトアミドの形成: 最後に、アセトアミド部分は、無水酢酸または塩化アセチルを用いたアシル化反応によって導入されます。

工業的製法

この化合物の工業的生産には、収率と純度を最大化するために上記の合成ステップを最適化する必要があるでしょう。これには、触媒の使用、反応温度の制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dichloro phenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group with a methylethoxy substituent can be introduced through a nucleophilic aromatic substitution reaction.

Thioether Formation: The triazole ring is then reacted with a thiol to form the thioether linkage.

Acetamide Formation: Finally, the acetamide moiety is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

化学反応の分析

反応の種類

酸化: この化合物は、特にチオエーテル結合中の硫黄原子で酸化反応を起こす可能性があります。

還元: 還元反応は、存在する場合、ニトロ基で起こり、それらをアミンに変換します。

置換: 芳香環は、存在する置換基に応じて、求電子置換反応または求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬を制御された条件下で使用することができます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、還元によりアミンが生成される可能性があります。

科学的研究の応用

化学

化学において、この化合物は、そのユニークな構造的特徴と反応性のために研究されています。これは、さまざまな化学反応におけるトリアゾール誘導体の挙動を理解するためのモデル化合物として役立ちます。

生物学

生物学的には、この化合物は、抗菌剤および抗真菌剤としての可能性について調査されています。特定の細菌や真菌の増殖を阻害する能力は、新しい抗生物質の開発のための候補となります。

医学

医学において、この化合物の抗癌特性は特に注目されています。研究は、癌細胞におけるアポトーシス誘導能力と化学療法における潜在的な使用に焦点を当てています。

産業

産業的には、この化合物は、他の複雑な有機分子の合成に使用することができます。その構造的特徴は、医薬品や農薬の製造において貴重な中間体となります。

作用機序

2-{4-アミノ-5-3-(メチルエトキシ)フェニル}-N-(3,4-ジクロロフェニル)アセトアミドがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。例えば、その抗菌活性は、細菌の細胞壁合成の阻害または膜の完全性の破壊による可能性があります。癌細胞では、カスパーゼや他のアポトーシス経路の活性化を通じてアポトーシスを誘導する可能性があります。

類似の化合物との比較

類似の化合物

1,2,4-トリアゾール誘導体: フルコナゾールやイトラコナゾールなどの化合物で、抗真菌剤として使用されます。

フェニルアセトアミド誘導体: パラセタモールなどの化合物で、鎮痛剤および解熱剤として使用されます。

独自性

2-{4-アミノ-5-3-(メチルエトキシ)フェニル}-N-(3,4-ジクロロフェニル)アセトアミドを際立たせているのは、生物活性のユニークなプロファイルを備えた、組み合わせられた構造的特徴です。トリアゾールとフェニルアセトアミドの両方の部分の存在は、その多様な反応性と潜在的な治療応用に貢献しています。

この化合物の構造要素と生物活性のユニークな組み合わせは、さまざまな科学分野におけるさらなる研究開発のための有望な候補となっています。

類似化合物との比較

Similar Compounds

1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

Phenylacetamide Derivatives: Compounds such as paracetamol, which is used as an analgesic and antipyretic.

Uniqueness

What sets 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3,4-dichloro phenyl)acetamide apart is its combined structural features, which provide a unique profile of biological activities. The presence of both triazole and phenylacetamide moieties contributes to its diverse reactivity and potential therapeutic applications.

This compound’s unique combination of structural elements and biological activities makes it a promising candidate for further research and development in various scientific fields.

特性

分子式 |

C19H19Cl2N5O2S |

|---|---|

分子量 |

452.4 g/mol |

IUPAC名 |

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |

InChI |

InChI=1S/C19H19Cl2N5O2S/c1-11(2)28-14-5-3-4-12(8-14)18-24-25-19(26(18)22)29-10-17(27)23-13-6-7-15(20)16(21)9-13/h3-9,11H,10,22H2,1-2H3,(H,23,27) |

InChIキー |

CRLPONFOZLQYFA-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide](/img/structure/B12132350.png)

![ethyl 2-amino-1-[2-(diethylamino)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12132358.png)

![2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-phenoxyphenyl)acetamide](/img/structure/B12132366.png)

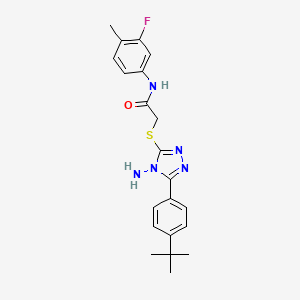

![3-cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12132368.png)

![2-amino-N-[(oxolan-2-yl)methyl]-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132376.png)

![Methyl 4-[2-(4-amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate](/img/structure/B12132381.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B12132385.png)

![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12132404.png)

![2-amino-1-(3-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132411.png)

![2-Imino-3-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-5-phenyl-1,3-thiazolidin-4-one](/img/structure/B12132412.png)

![3-(4-Bromo-benzylsulfanyl)-5-pyridin-3-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12132425.png)